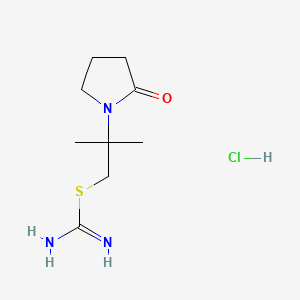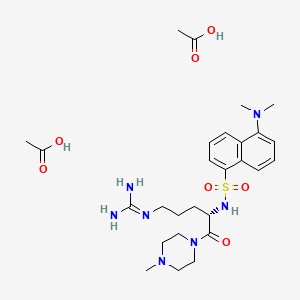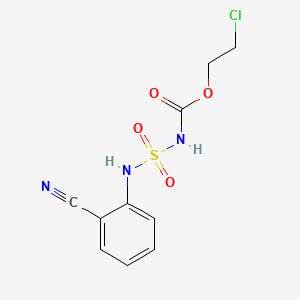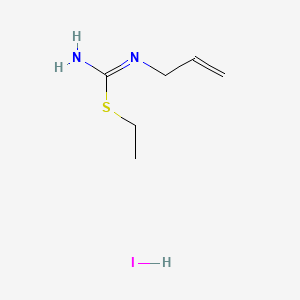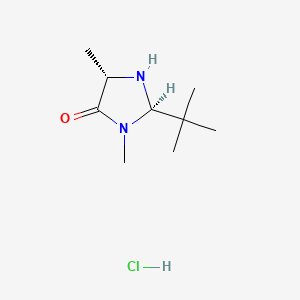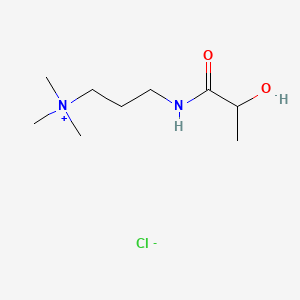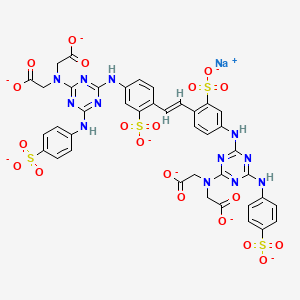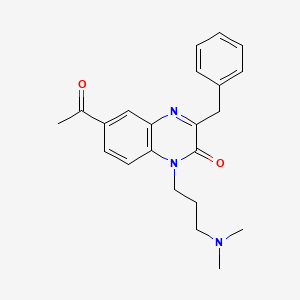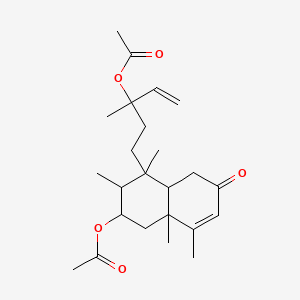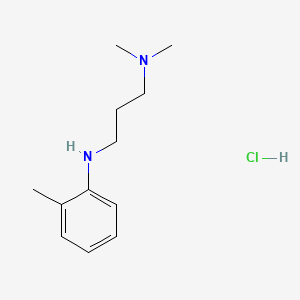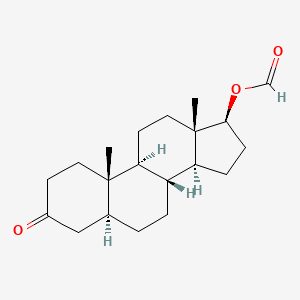
Androstanolone formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstanolone formate, also known as dihydrotestosterone formate, is a synthetic derivative of androstanolone. Androstanolone is a potent androgenic hormone that plays a crucial role in the development and maintenance of male characteristics. The formate ester of androstanolone is used to enhance its pharmacokinetic properties, making it more effective for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of androstanolone formate typically involves the esterification of androstanolone with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity androstanolone and formic acid, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Androstanolone formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield androstanolone and formic acid.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more reduced derivatives, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Androstanolone and formic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Androstanolone formate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of analytical methods.
Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to androgen deficiency, such as hypogonadism and muscle wasting.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.
Wirkmechanismus
Androstanolone formate exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the androgen receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including the development of male secondary sexual characteristics, increased muscle mass, and enhanced libido. The molecular targets involved include the androgen receptor and downstream signaling pathways that regulate gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A primary male sex hormone with both androgenic and anabolic effects.
Nandrolone: An anabolic steroid with similar effects but a different chemical structure.
Methandrostenolone: An anabolic steroid known for its muscle-building properties.
Uniqueness of Androstanolone Formate
This compound is unique due to its high affinity for the androgen receptor and its resistance to aromatization, which means it does not convert to estrogen. This reduces the risk of estrogenic side effects such as gynecomastia and water retention. Additionally, the formate ester enhances its pharmacokinetic properties, making it more effective for therapeutic use compared to its non-esterified counterpart.
Eigenschaften
CAS-Nummer |
4589-90-6 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] formate |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h12-13,15-18H,3-11H2,1-2H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
ZQSXNBHXKJQHBH-VHUDCFPWSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC=O)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


